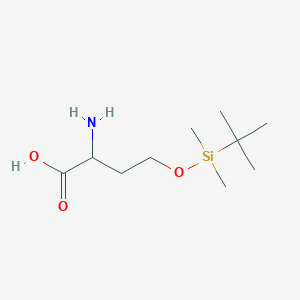

O-(tert-Butyldimethylsilyl)-L-homoserine

Description

Contextualization within Amino Acid Chemistry and Silyl (B83357) Protecting Group Strategies

In the intricate world of multi-step organic synthesis, particularly in peptide synthesis and the creation of complex natural products, functional groups on a molecule must often be temporarily masked or "protected" to prevent them from undergoing unwanted reactions. wikipedia.org This is where protecting group strategies become indispensable. O-(tert-Butyldimethylsilyl)-L-homoserine is a prime example of such a strategy applied to amino acid chemistry.

L-Homoserine, an analog of the common amino acid serine, possesses two key functional groups: a carboxylic acid and a primary amine, which are characteristic of all α-amino acids, plus a primary hydroxyl group at the end of its side chain. nih.gov To selectively carry out a reaction at one site without affecting the others, chemists must employ protecting groups.

The tert-butyldimethylsilyl (TBDMS or TBS) group is a widely used silyl ether protecting group for hydroxyl functions. organic-chemistry.org Its popularity stems from a combination of desirable characteristics:

Ease of Introduction: It can be readily attached to a hydroxyl group, in this case, the side-chain hydroxyl of L-homoserine, using reagents like tert-butyldimethylsilyl chloride. organic-chemistry.orgacs.org

Robust Stability: The TBDMS ether is notably stable under a wide range of reaction conditions, including those that are basic or mildly acidic. organic-chemistry.orgthieme-connect.de This stability is approximately 10,000 times greater than that of the simpler trimethylsilyl (B98337) (TMS) ether. organic-chemistry.org This allows for chemical modifications to be made to other parts of the molecule, such as the amine or carboxyl group, without disturbing the protected hydroxyl group.

Selective Removal (Deprotection): Despite its stability, the TBDMS group can be cleanly removed under specific conditions, most commonly using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF). organic-chemistry.org The high affinity of silicon for fluorine is the driving force for this cleavage. organic-chemistry.org It can also be removed under certain acidic conditions. wikipedia.org

By protecting the hydroxyl group of L-homoserine as a TBDMS ether, chemists create this compound. This intermediate leaves the amine and carboxylic acid groups available for further reactions, such as peptide bond formation. For instance, the amine group can be further protected with groups like Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) to create fully protected building blocks for solid-phase peptide synthesis. wikipedia.orgguidechem.comchemimpex.com This orthogonal protection strategy, where different protecting groups can be removed independently of one another, is a cornerstone of modern synthetic chemistry. wikipedia.org

Significance as a Chiral Building Block in Synthetic Organic Chemistry

Chirality, or "handedness," is a fundamental property of many biologically active molecules. The specific three-dimensional arrangement of atoms (stereochemistry) is often critical for a molecule's function. This compound is valued not just for its protected functional group, but for its inherent chirality.

Derived from the naturally occurring L-homoserine, this compound belongs to the "chiral pool," which is the collection of abundant, enantiomerically pure compounds from nature that can be used as starting materials for complex syntheses. wikipedia.orgbccollegeasansol.ac.in Using a starting material that already possesses the correct stereochemistry at one or more centers can dramatically simplify the synthesis of a target molecule, avoiding the need for complex asymmetric reactions or difficult separation of enantiomers later on. wikipedia.orgnih.gov

This compound serves as a versatile four-carbon chiral building block. researchgate.net Its defined stereocenter and orthogonally protected functional groups allow it to be incorporated into larger molecules with precise stereochemical control. Researchers have utilized such building blocks in the total synthesis of a wide array of complex natural products and pharmaceutical agents. chim.itnih.govnih.govmdpi.comresearchgate.net The ability to manipulate the amine, carboxylic acid, and (after deprotection) the hydroxyl group allows for the construction of diverse molecular architectures, including heterocycles and complex acyclic chains, all while retaining the original stereochemical integrity of the L-homoserine core. mdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H23NO3Si |

|---|---|

Molecular Weight |

233.38 g/mol |

IUPAC Name |

2-amino-4-[tert-butyl(dimethyl)silyl]oxybutanoic acid |

InChI |

InChI=1S/C10H23NO3Si/c1-10(2,3)15(4,5)14-7-6-8(11)9(12)13/h8H,6-7,11H2,1-5H3,(H,12,13) |

InChI Key |

BKFGDICOIJEWPX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for O Tert Butyldimethylsilyl L Homoserine and Its Derivatives

Strategies for O-Silylation of L-Homoserine Precursors

The introduction of the TBDMS group onto the primary hydroxyl function of L-homoserine is a critical step that enhances the solubility of the amino acid in organic solvents and prevents its participation in subsequent reactions. This is typically achieved after the amino group has been protected to ensure selectivity.

The direct silylation of an alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) is a widely adopted method. A foundational procedure involves reacting the alcohol with TBDMSCl in the presence of a base, most commonly imidazole (B134444), in an anhydrous polar aprotic solvent like dimethylformamide (DMF). researchgate.netorganic-chemistry.org The reaction proceeds via the formation of a highly reactive silylating agent, N-tert-butyldimethylsilylimidazole, in situ. organic-chemistry.org

For L-homoserine, it is common practice to first protect the amino group to prevent its reaction with the silylating agent. However, the general principle of direct O-silylation remains the same. The N-protected L-homoserine is dissolved in DMF, followed by the addition of imidazole and TBDMSCl. The reaction is typically stirred at room temperature for several hours to ensure complete conversion. researchgate.net The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

The efficiency and selectivity of the O-silylation reaction are significantly influenced by the choice of catalyst, solvent, and temperature. While imidazole in DMF is the classic combination, various other catalysts and conditions have been developed to optimize the process for different substrates. organic-chemistry.orgresearchgate.net

Catalysts:

Imidazole: The most common catalyst, used in slight excess with the silyl (B83357) chloride. researchgate.netorganic-chemistry.org

4-(Dimethylamino)pyridine (DMAP): A highly efficient nucleophilic catalyst that can significantly accelerate the rate of silylation, often used in catalytic amounts alongside a stoichiometric base like triethylamine (B128534) (TEA). chemicalbook.comrsc.orguni-muenchen.deresearchgate.netrsc.org

Iodine (I₂): The addition of catalytic amounts of iodine has been shown to accelerate silylation reactions in the presence of N-methylimidazole. researchgate.net

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that can be used to promote silylation. mychemblog.com

Lewis Acids: In some protocols, Lewis acids can catalyze silylation reactions. iwu.edu

Solvents:

Dimethylformamide (DMF): The most frequently used solvent due to its high polarity and ability to dissolve both the amino acid derivative and the reagents. researchgate.netorganic-chemistry.org

Dichloromethane (DCM): A common alternative, particularly when using DMAP/TEA as the catalytic system. guidechem.com

Tetrahydrofuran (B95107) (THF): Also used, especially in procedures involving other base-sensitive functional groups. commonorganicchemistry.com

Acetonitrile (B52724) (MeCN): Can be employed, sometimes leading to different reaction kinetics or side product profiles. chemicalbook.com

Solvent-Free Conditions: Microwave-assisted procedures under solvent-free conditions have been developed for greener synthesis. mychemblog.com

The choice of conditions allows for the fine-tuning of the reaction to accommodate various protecting groups already present on the molecule and to maximize the yield of the desired O-silylated product.

Table 1: Catalysts and Conditions for O-Silylation of Alcohols

| Catalyst System | Silylating Agent | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Imidazole | TBDMSCl | DMF | Room Temp. | Standard and widely used method. researchgate.netorganic-chemistry.org |

| DMAP / Triethylamine | TBDMSCl | DCM | 0°C to Room Temp. | Highly efficient and fast. chemicalbook.commychemblog.com |

| Iodine / N-Methylimidazole | TBDMSCl | MeCN | Room Temp. | Accelerates reaction significantly. researchgate.net |

| DBU | TBDMSCl | Solvent-free (MW) | 75°C | Green chemistry approach. mychemblog.com |

| DMSO | TBDMSCl | DMSO/Hexane (B92381) | Room Temp. | Catalyst-free method where DMSO acts as an activator. |

Incorporation of N-Protective Groups

The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, making it orthogonal to the acid-labile TBDMS ether. This combination is highly valuable in solid-phase peptide synthesis (SPPS). sigmaaldrich.comresearchgate.net The synthesis of Fmoc-Hse(TBDMS)-OH allows for its direct incorporation into a peptide sequence.

A common method for introducing the Fmoc group involves reacting the O-silylated homoserine with an activated Fmoc reagent, such as 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is performed in a biphasic system, typically an aqueous solution of a weak base like sodium bicarbonate and an organic solvent such as dioxane or acetone, at or below room temperature to prevent side reactions. google.com Alternatively, for substrates soluble in organic solvents, anhydrous conditions using a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent like DCM can be used. nih.gov In solid-phase approaches, the amino acid can be attached to a resin, followed by Fmoc protection on the solid support. nih.gov

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, widely used in organic synthesis. wikipedia.org Its introduction onto the O-silylated homoserine is typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) ((Boc)₂O). wikipedia.orgorgsyn.org

The reaction is generally carried out by treating the O-TBDMS-L-homoserine with (Boc)₂O in the presence of a base. mychemblog.com The choice of base and solvent can vary. Aqueous conditions with sodium bicarbonate or sodium hydroxide (B78521) are common for amino acids. wikipedia.org For organic-soluble substrates, a mixture of (Boc)₂O and a base like triethylamine or DMAP in a solvent such as THF, DCM, or acetonitrile is effective. chemicalbook.commychemblog.comresearchgate.net The reaction is typically mild and proceeds at room temperature, giving high yields of the N-Boc protected product.

Table 2: Reagents for N-Boc Protection of Amines

| Reagent | Base | Solvent | Key Features |

|---|---|---|---|

| (Boc)₂O | NaOH or NaHCO₃ | Water/Dioxane | Standard aqueous conditions for amino acids. wikipedia.org |

| (Boc)₂O | DMAP | Acetonitrile or DCM | Highly efficient catalytic method. chemicalbook.commychemblog.com |

| (Boc)₂O | Triethylamine | THF or DCM | Common anhydrous conditions. mychemblog.com |

The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection chemistry, removable by catalytic hydrogenolysis. wikipedia.orgresearchgate.net This provides orthogonality to both acid-labile (like Boc, TBDMS) and base-labile (like Fmoc) groups.

The Cbz group is introduced by reacting the O-TBDMS-L-homoserine with benzyl (B1604629) chloroformate (Cbz-Cl). guidechem.comcommonorganicchemistry.comwikipedia.org The reaction is typically performed under Schotten-Baumann conditions, using an aqueous solution of a base like sodium hydroxide or sodium carbonate at low temperatures (e.g., 0°C) to control the reactivity of the chloroformate and minimize racemization. guidechem.comorgsyn.org For substrates that require anhydrous conditions, a base such as triethylamine or pyridine (B92270) in an organic solvent can be used. guidechem.com

Chemoenzymatic Synthesis Approaches

The application of chemoenzymatic strategies for the synthesis of silylated amino acids like O-(tert-Butyldimethylsilyl)-L-homoserine represents a sophisticated approach that leverages the high selectivity of enzymes with the practicality of chemical reactions. While direct, documented chemoenzymatic routes specifically targeting this compound are not extensively reported, potential pathways can be extrapolated from established enzymatic transformations and chemoenzymatic synthesis of other complex molecules such as carbohydrates and glycopeptides. nih.govnih.govyoutube.com

One plausible chemoenzymatic strategy involves the use of hydrolases, such as lipases or proteases, in a non-aqueous environment. These enzymes are known to exhibit catalytic promiscuity and can be employed to catalyze the regioselective acylation, and by extension, silylation of hydroxyl groups. In a hypothetical scenario, a lipase (B570770) could catalyze the transfer of a tert-butyldimethylsilyl group from a suitable silyl donor to the primary hydroxyl group of the L-homoserine side chain. This enzymatic step would ensure the protection of the hydroxyl group with high regioselectivity, leaving the amino and carboxyl groups available for subsequent chemical modification. The key to the success of such an approach lies in the careful selection of the enzyme, solvent system, and silylating agent to achieve optimal catalytic activity and yield.

Another potential chemoenzymatic route could involve an initial enzymatic synthesis of a key intermediate, followed by chemical silylation. For instance, enzymes could be used to construct the chiral backbone of L-homoserine or a derivative thereof, ensuring the desired stereochemistry. Subsequent chemical silylation of the hydroxyl group using an agent like tert-butyldimethylsilyl chloride would then yield the final product. This approach combines the stereocontrol offered by biocatalysis with the efficiency of traditional chemical protection. google.com Chemoenzymatic strategies often employ enzymes for steps that are challenging to achieve with high selectivity through purely chemical means, such as stereoselective transformations or regioselective modifications of polyfunctional molecules. researchgate.netnih.gov

The table below outlines these potential chemoenzymatic approaches.

| Strategy | Enzyme Class | Potential Enzyme | Substrates | Reaction Type | Rationale |

| Direct Enzymatic Silylation | Hydrolase | Lipase (e.g., from Candida antarctica) or Protease (e.g., Subtilisin) | L-homoserine, Silyl donor (e.g., a silylated ester) | Transesterification/Silylation | High regioselectivity for the primary hydroxyl group, mild reaction conditions. |

| Enzymatic Synthesis of Precursor followed by Chemical Silylation | Multiple (e.g., Transaminases, Dehydrogenases) | Varies based on synthetic route | Simpler precursors | Biosynthesis of L-homoserine backbone | Stereocontrol of the amino acid backbone, followed by efficient chemical protection. |

Purification and Isolation Techniques for this compound Intermediates

The purification and isolation of this compound and its intermediates are critical steps to ensure the final product's purity. The introduction of the bulky, non-polar tert-butyldimethylsilyl group significantly alters the physicochemical properties of the parent amino acid, necessitating specific purification strategies. google.com

Column Chromatography is a primary technique for the purification of silylated compounds. Adsorption chromatography using silica (B1680970) gel as the stationary phase is effective for separating the desired silylated product from unreacted starting materials and byproducts. researchgate.net The choice of eluent, typically a mixture of non-polar and polar organic solvents, is optimized to achieve the best separation. For intermediates that retain ionic character, Ion-Exchange Chromatography can be employed to separate compounds based on their charge. researchgate.netug.edu.pl Furthermore, Size-Exclusion Chromatography can be useful for separating molecules based on their size, which is particularly relevant given the significant increase in molecular weight upon silylation. researchgate.net

Gas Chromatography (GC) , while predominantly an analytical technique, can be adapted for preparative-scale purification of volatile compounds. The silylation of amino acids significantly increases their volatility, making them amenable to GC analysis and, by extension, purification. google.com This method allows for high-resolution separation of the desired silylated intermediate.

Distillation is another viable purification method for volatile silylated compounds. The reduced polarity and decreased hydrogen bonding capacity of silylated amino acids lower their boiling points, allowing for purification by distillation under reduced pressure. google.com

Extraction and Precipitation are fundamental techniques used throughout the workup process. After the silylation reaction, the product is often extracted into a non-polar organic solvent. Subsequent washing of the organic layer can remove water-soluble impurities. The final product can then be isolated by evaporating the solvent or by precipitation from the solution by adding a non-solvent. thermofisher.com Selective hydrolysis of the silyl ether under controlled conditions can also be used as a purification strategy to separate it from other, more stable compounds.

During the purification process, Thin-Layer Chromatography (TLC) is often used to monitor the progress of the separation. The use of specific spray reagents, such as ninhydrin, can aid in the detection of silylated amino acids on TLC plates. nih.gov

The following table summarizes the key purification and isolation techniques.

| Technique | Description | Application for Silylated Intermediates | References |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Effective for separating silylated amino acids from polar and non-polar impurities using a silica gel stationary phase and a suitable eluent system. | researchgate.net |

| Ion-Exchange Chromatography | Separation based on the reversible interaction between charged molecules and a charged stationary phase. | Useful for purifying intermediates that still possess a net charge, or for removing charged impurities. | researchgate.netug.edu.pl |

| Size-Exclusion Chromatography | Separation based on the size of the molecules. | Can separate the larger silylated product from smaller unreacted starting materials. | researchgate.net |

| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | The increased volatility of silylated amino acids allows for their purification on a preparative GC system. | google.com |

| Distillation | Separation of liquids based on differences in their boiling points. | The volatility of silylated derivatives makes them suitable for purification by distillation, often under vacuum. | google.com |

| Extraction | Separation based on the differential solubility of compounds in two immiscible liquids. | Used to separate the non-polar silylated product from polar, aqueous-soluble impurities. | thermofisher.com |

| Precipitation | Isolation of a solid from a solution. | The purified product can be isolated as a solid by adding a non-solvent to the solution. | thermofisher.com |

Chemical Reactivity and Transformations of O Tert Butyldimethylsilyl L Homoserine

Reactions at the Carboxyl Group

The carboxyl group of O-(tert-Butyldimethylsilyl)-L-homoserine is a key site for molecular elaboration, primarily through the formation of ester and amide bonds. These transformations are fundamental to its application in multi-step syntheses.

Esterification Reactions

The carboxylic acid of this compound can be converted to various esters, a common strategy to protect the C-terminus during peptide synthesis or to modify the molecule's solubility and reactivity. Standard esterification conditions can be employed, though care must be taken to choose methods compatible with the other functional groups present, particularly the acid-labile silyl (B83357) ether.

For instance, in solid-phase peptide synthesis (SPPS), the initial amino acid is often anchored to a resin via an ester linkage. masterorganicchemistry.com While specific examples for this compound require sourcing from detailed synthetic procedures, the general methodology involves activating the carboxylic acid, often with a carbodiimide (B86325) like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), and reacting it with an alcohol-functionalized resin in the presence of a catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP). peptide.com

Table 1: Common Reagents for Ester Formation

| Reagent/System | Description | Typical Use |

|---|---|---|

| DCC/DMAP | Dicyclohexylcarbodiimide with a catalytic amount of 4-(N,N-dimethylamino)pyridine. | Solution-phase esterification and anchoring to resins. peptide.com |

| DIC/DMAP | Diisopropylcarbodiimide, used similarly to DCC but the urea (B33335) byproduct is more soluble, making it suitable for solid-phase synthesis. peptide.com | Solid-phase synthesis anchoring to hydroxyl-functionalized resins. peptide.com |

| Acid Catalysis (e.g., SOCl₂, H₂SO₄) | Reaction with an alcohol under acidic conditions. This method is less common for this specific substrate due to the acid-sensitivity of the TBDMS ether. | General ester synthesis, but requires careful consideration of protecting group stability. |

Amide Bond Formation in Peptide Synthesis

The formation of an amide bond by activating the carboxyl group is the cornerstone of peptide synthesis. luxembourg-bio.com When incorporating this compound into a peptide chain, its N-protected variant (e.g., Fmoc- or Boc-protected) is used. The carboxyl group is activated using a coupling reagent, converting it into a highly reactive species that readily acylates the free amino group of another amino acid or peptide fragment. luxembourg-bio.comembrapa.br

This activation must be efficient to ensure high yields and prevent side reactions. luxembourg-bio.com A variety of modern coupling reagents are available that minimize racemization and are effective even with sterically hindered amino acids. sigmaaldrich.com The choice of reagent can be critical for the success of the coupling reaction. sigmaaldrich.com

Reactions at the Amino Group (after N-deprotection or with N-protected variants)

The nucleophilic amino group of this compound is central to its role in peptide elongation, where it serves as the point of attachment for the next amino acid in the sequence.

Amide Couplings for Peptide Elongation

In stepwise peptide synthesis, the temporary N-terminal protecting group (commonly Fmoc or Boc) of the resin-bound this compound is removed. masterorganicchemistry.com The newly liberated amino group then acts as a nucleophile, attacking the activated carboxyl group of the incoming N-protected amino acid. embrapa.br This cycle of deprotection and coupling is repeated to elongate the peptide chain. masterorganicchemistry.com

The efficiency of this coupling step is paramount, especially in the synthesis of long peptides. uni-kiel.de Reagents such as HBTU, HATU, and PyBOP are frequently used to facilitate this transformation by creating highly reactive activated esters. sigmaaldrich.com These reagents are known for their high reactivity and ability to suppress racemization. peptide.comsigmaaldrich.com

Table 2: Selected Coupling Reagents for Peptide Elongation

| Reagent | Full Name | Activating Species | Key Features |

|---|---|---|---|

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | OBt ester | Efficient and widely used for routine synthesis. peptide.comsigmaaldrich.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | OAt ester | Highly reactive, excellent for hindered couplings due to the anchimeric assistance from the pyridine (B92270) nitrogen. sigmaaldrich.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | OBt ester | A phosphonium-based reagent that is ideal for in situ activation and does not cause guanidinylation side reactions. sigmaaldrich.com |

| DIC/HOBt | Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | OBt ester | A classic and cost-effective method that minimizes racemization by forming the OBt active ester intermediate. peptide.com |

Derivatization for Biological Probes

The primary amino group of this compound, once deprotected, is a convenient handle for chemical modification, including the attachment of reporter groups like fluorophores or biotin (B1667282) to create biological probes. mdpi.com This derivatization allows for the tracking and quantification of molecules in biological systems. mdpi.com

Reagents that specifically target primary amines are used for this purpose. For example, ortho-phtalaldehyde (OPA), in the presence of a thiol, reacts with primary amines to form fluorescent isoindole derivatives. mdpi.com Another common reagent is phenylisothiocyanate (PITC), which forms stable phenylthiocarbamyl derivatives with primary amino groups. mdpi.com Such modifications are typically performed after the main peptide synthesis is complete.

Reactivity of the Silyl Ether Moiety

The tert-butyldimethylsilyl (TBDMS or TBS) ether is a robust protecting group for the hydroxyl function of the homoserine side chain. wikipedia.org Its stability profile is a key feature, allowing for selective reactions at the amino and carboxyl groups while the side chain remains masked. TBDMS ethers are generally stable to basic conditions and the reagents used in Fmoc-based peptide synthesis. wikipedia.orgorganic-chemistry.org

However, the silyl ether is labile under acidic conditions or in the presence of fluoride (B91410) ions. organic-chemistry.orglibretexts.org This cleavage is the basis for its removal at the final stage of a synthesis. The rate of cleavage is influenced by steric hindrance and the specific reagent used. wikipedia.org Reagents like tetra-n-butylammonium fluoride (TBAF) in an organic solvent such as tetrahydrofuran (B95107) (THF) are highly effective for deprotection. organic-chemistry.org Acidic conditions, such as treatment with trifluoroacetic acid (TFA), which are used for final cleavage from many resins in peptide synthesis, will also typically cleave the TBDMS ether. masterorganicchemistry.com

Table 3: Relative Stability of Silyl Ethers

| Condition | Relative Rate of Cleavage |

|---|---|

| Acidic Media | TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) wikipedia.org |

| Basic Media | TMS (1) < TES (10-100) < TBS ~ TBDPS (20,000) < TIPS (100,000) wikipedia.org |

Data reflects the general stability trend of common silyl ethers, highlighting the significant stability of the TBS/TBDMS group compared to simpler silyl ethers like TMS.

This predictable reactivity allows the TBDMS group on the homoserine side chain to be carried through many synthetic steps before its clean removal during the final global deprotection, liberating the native hydroxyl group in the target molecule. peptide.com

Stereospecific Reactions and Chiral Transformations

The stereochemical integrity of the chiral center at the α-carbon of L-homoserine is paramount in the synthesis of enantiomerically pure peptides and other biologically active molecules. The use of this compound in synthesis must therefore be carefully managed to preserve this chirality.

Racemization, the process by which an enantiomerically pure compound is converted into a mixture of enantiomers, is a significant concern in amino acid chemistry, particularly during peptide bond formation. The activation of the carboxylic acid group of an amino acid can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization at the α-carbon.

The presence of the O-TBDMS group on the side chain of homoserine does not directly participate in the racemization mechanism at the α-carbon. However, the reaction conditions employed during coupling reactions are critical for maintaining enantiomeric purity. The use of coupling reagents known to suppress racemization, such as those based on HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole), is a standard practice. peptide.com

Furthermore, the choice of protecting group for the α-amino group plays a crucial role. While the widely used Fmoc and Boc protecting groups can be associated with racemization under certain conditions, alternative protecting groups have been developed to minimize this side reaction. nih.govnih.gov For instance, the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group has been shown to suppress α-carbon racemization during peptide synthesis. nih.gov Theoretical studies suggest that racemization proceeds through a carbanion intermediate, and factors that stabilize this intermediate can increase the rate of racemization. mdpi.com Therefore, careful selection of coupling reagents, solvents, and temperature is essential to ensure that the enantiomeric purity of this compound is maintained throughout a synthetic sequence.

While maintaining the existing chirality is often the primary goal, the chiral center of this compound can also be used to influence the stereochemical outcome of reactions at other sites within the molecule, a process known as diastereoselective conversion. The steric bulk of the TBDMS group can play a role in directing the approach of reagents, leading to the preferential formation of one diastereomer over another.

For example, in reactions involving the modification of the amino or carboxyl group, the chiral environment created by the L-configuration of the amino acid and the bulky silyl ether can lead to facial selectivity in the approach of electrophiles or nucleophiles. This can be exploited in the synthesis of complex molecules with multiple stereocenters.

Applications in Advanced Organic Synthesis and Chemical Biology

As a Precursor for Natural Product Synthesis

The synthesis of natural products is a significant driver for the development of new synthetic methodologies and strategies. medchemexpress.com O-(tert-Butyldimethylsilyl)-L-homoserine serves as a key chiral precursor in the total synthesis of a variety of natural products, where the homoserine framework provides a foundational element of the target molecule's carbon skeleton and stereochemistry. The TBDMS protecting group ensures that the hydroxyl functionality does not interfere with subsequent chemical transformations, such as carbon-carbon bond formations or oxidations, and can be selectively removed under mild conditions.

For instance, the synthesis of various bioactive molecules often involves the use of chiral pool starting materials to install the necessary stereocenters. L-homoserine and its derivatives are attractive starting points for the synthesis of compounds containing a γ-amino alcohol or related structural motifs. The TBDMS-protected version allows for the manipulation of the amino and carboxylic acid functionalities without affecting the hydroxyl group. This is particularly useful in multi-step syntheses where maintaining the integrity of multiple functional groups is paramount. While specific examples of total syntheses explicitly starting from this compound are not always detailed in general literature, its utility can be inferred from the common use of protected amino acids in the construction of complex natural product frameworks. scribd.comnih.govorganicchemistrydata.org

Role in Medicinal Chemistry and Pharmaceutical Intermediates

In the realm of medicinal chemistry, the development of efficient and scalable synthetic routes to active pharmaceutical ingredients (APIs) and their intermediates is of critical importance. medchemexpress.comsostie.comsumitomo-chem.co.jp this compound plays a role as a valuable intermediate in the synthesis of medicinally relevant compounds. sumitomo-chem.co.jp Its bifunctional nature, possessing both a protected hydroxyl group and a chiral amino acid scaffold, makes it an ideal starting material for the construction of complex molecules with potential therapeutic applications.

The homoserine backbone is a structural component of various biologically active compounds. By protecting the hydroxyl group as a TBDMS ether, chemists can selectively modify the amino and carboxyl groups to build up the desired molecular architecture. This strategy is employed in the synthesis of enzyme inhibitors, receptor agonists or antagonists, and other small molecules designed to interact with biological targets. The robust nature of the TBDMS group allows for a wide range of chemical reactions to be performed on other parts of the molecule without premature deprotection. The final removal of the silyl (B83357) group under mild, often fluoride-mediated conditions, reveals the primary alcohol for further functionalization or as a key pharmacophoric feature of the final drug candidate. The use of such protected amino acids is a common strategy in the pharmaceutical industry to streamline the synthesis of complex chiral molecules. sostie.com

Utilization in Peptide and Peptidomimetic Synthesis

Peptides and peptidomimetics are crucial classes of molecules in drug discovery and chemical biology. Solid-phase peptide synthesis (SPPS), particularly using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, is the standard method for their construction. chempep.comgoogle.com this compound can be a valuable building block in this context. The tert-butyldimethylsilyl (TBDMS) protecting group for the side-chain hydroxyl group of homoserine is compatible with the conditions of Fmoc-based SPPS. chemimpex.com

In SPPS, the amino acid building blocks must have their side-chain functional groups protected to prevent unwanted side reactions during peptide bond formation. The TBDMS group is stable to the basic conditions used for Fmoc group removal (typically piperidine (B6355638) in DMF) and the acidic conditions often used for final cleavage from the resin and deprotection of other side-chain protecting groups (e.g., trifluoroacetic acid). chempep.com The use of a silyl protecting group for a hydroxyl function is a well-established strategy in peptide synthesis, offering an orthogonal protection scheme to other protecting groups. chemimpex.com This allows for the selective deprotection of the homoserine side-chain on the solid support, enabling site-specific modifications such as glycosylation, phosphorylation, or the attachment of fluorescent labels.

Furthermore, the incorporation of non-proteinogenic amino acids like homoserine into peptides can lead to peptidomimetics with enhanced proteolytic stability, improved pharmacokinetic properties, and novel biological activities. nih.gov The availability of this compound facilitates the synthesis of such modified peptides.

| Synthesis Step | Reagents and Conditions | Role of TBDMS Protection |

| Fmoc Deprotection | 20% Piperidine in DMF | Stable, prevents side reactions |

| Amino Acid Coupling | HBTU/HOBt, DIPEA in DMF | Stable, prevents acylation of the hydroxyl group |

| Final Cleavage | TFA/H2O/TIPS | Cleaved simultaneously with other side-chain protecting groups |

| Selective Deprotection | TBAF in THF | Allows for on-resin side-chain modification |

Contributions to Complex Heterocycle Synthesis

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The development of stereoselective methods for their synthesis is a major focus of organic chemistry. This compound can serve as a chiral starting material for the synthesis of various complex heterocyclic systems. The inherent functionality and stereochemistry of the molecule provide a template for the construction of rings containing nitrogen and oxygen.

For example, the amino acid portion can be used to form lactams, while the protected hydroxyl group can be unmasked and participate in cyclization reactions to form ethers or other oxygen-containing heterocycles. The chirality of the starting material allows for the synthesis of enantiomerically pure heterocyclic products. While direct literature examples specifically citing this compound for this purpose are not abundant, the general principle of using protected amino acids as precursors for heterocycle synthesis is well-established. The TBDMS group offers the advantage of being robust through various synthetic transformations and can be removed at a late stage to facilitate a key cyclization step.

Development of Chemical Probes and Signaling Molecules

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. These molecules are designed to interact with specific biomolecules and report on their activity or localization. This compound can be a useful building block in the synthesis of such probes. Its chiral scaffold can be elaborated to mimic natural ligands or enzyme substrates.

The protected hydroxyl group provides a handle for the introduction of reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers, after the core structure of the probe has been assembled. This late-stage functionalization strategy is often crucial for the successful synthesis of complex chemical probes. For instance, a molecule designed to bind to a specific protein could be synthesized using the protected homoserine derivative, and then the TBDMS group could be removed to attach a fluorescent dye for visualization experiments.

Analytical Methodologies for the Characterization and Analysis of O Tert Butyldimethylsilyl L Homoserine in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of O-(tert-Butyldimethylsilyl)-L-homoserine. These techniques provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons of the homoserine backbone and the TBDMS protecting group. The chemical shifts are influenced by the electronic environment of each proton. For instance, the protons adjacent to the silylether, the amine, and the carboxylic acid groups will have distinct chemical shifts. The tert-butyl group will typically appear as a sharp singlet integrating to nine protons, while the two methyl groups on the silicon will present as a singlet integrating to six protons. The protons of the homoserine moiety will exhibit more complex splitting patterns due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms within the molecule. Key signals would include those for the carbonyl carbon of the carboxylic acid, the alpha-carbon bearing the amino group, the carbons of the ethyl side chain, and the distinct carbons of the tert-butyl and dimethylsilyl groups. nanalysis.com The chemical shifts of these carbons are indicative of their bonding and functionalization.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~0.05 | Si-(CH₃)₂ |

| ~0.88 | C-(CH₃)₃ |

| ~1.9-2.1 | -CH₂-CH(NH₂)- |

| ~3.6-3.8 | -O-CH₂- |

| ~3.9-4.1 | -CH(NH₂)- |

| (broad) | -NH₂ |

| (broad) | -COOH |

| *Predicted chemical shifts are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound (C₁₀H₂₃NO₃Si) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (233.38 g/mol ). apolloscientific.co.uk A characteristic fragmentation pattern for tert-butyldimethylsilyl ethers involves the loss of the tert-butyl group ([M-57]⁺), which often results in a prominent peak. nih.govambeed.com Other fragmentations may occur at the C-C bonds of the homoserine backbone.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. This is a definitive method for confirming the identity of the compound, distinguishing it from other molecules with the same nominal mass.

| Mass Spectrometry Data (Predicted) | |

| m/z | Assignment |

| 233 | [M]⁺ |

| 218 | [M - CH₃]⁺ |

| 176 | [M - C(CH₃)₃]⁺ (loss of tert-butyl group) |

| 102 | Fragment from homoserine lactone rearrangement |

| *Predicted fragmentation is based on common fragmentation patterns of silylated amino acids. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would display characteristic absorption bands for the various bonds in the molecule.

Key expected absorption bands include:

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

N-H stretch: A medium intensity band around 3300-3500 cm⁻¹ corresponding to the primary amine.

C-H stretch: Sharp peaks just below 3000 cm⁻¹ for the sp³ C-H bonds of the alkyl groups.

C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

Si-O-C stretch: A strong band in the 1050-1150 cm⁻¹ region, confirming the presence of the silyl (B83357) ether linkage.

Si-C stretch: Bands around 840 cm⁻¹ and 780 cm⁻¹ are characteristic of the tert-butyldimethylsilyl group.

| Infrared (IR) Spectroscopy Data (Predicted) | |

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2500-3300 (broad) | O-H (Carboxylic acid) |

| 3300-3500 | N-H (Amine) |

| ~2960, 2860 | C-H (Alkyl) |

| ~1710 | C=O (Carboxylic acid) |

| ~1100 | Si-O-C |

| ~840, 780 | Si-C (from TBDMS group) |

| *Predicted absorption bands are based on characteristic frequencies for the respective functional groups. |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of this compound. researchgate.net The choice of the mobile phase (eluent) is critical for achieving good separation. Due to the presence of the non-polar TBDMS group and the polar amino acid moiety, a mixture of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., methanol (B129727) or acetic acid) is typically used. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound under specific TLC conditions. Visualization of the spot can be achieved using a variety of methods, including UV light if the compound is UV-active, or by staining with reagents such as ninhydrin, which reacts with the primary amine to produce a colored spot.

| TLC Analysis (Illustrative Example) | |

| Stationary Phase | Silica (B1680970) gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate : Hexane : Acetic Acid (5:4:1, v/v/v) |

| Visualization | Ninhydrin stain, followed by gentle heating |

| Expected Rf | ~0.4 - 0.6 |

| *The Rf value is highly dependent on the exact TLC conditions and should be considered as an illustrative example. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and quantitative analysis of this compound. sielc.com Reversed-phase HPLC is commonly employed, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. The retention time of the compound is a key parameter for its identification and quantification. Detection is usually performed using a UV detector, as the carboxylic acid and amino groups can provide some UV absorbance at low wavelengths, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

| HPLC Analysis (Illustrative Example) | |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Retention Time | Dependent on the specific gradient and column, but expected to be in the mid-to-late part of the gradient due to the TBDMS group. |

| *These HPLC conditions are illustrative and would require optimization for a specific analytical application. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analogs

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, due to the polar nature of amino acids like homoserine, direct analysis by GC is challenging. sigmaaldrich.com Their low volatility requires a chemical modification step known as derivatization to make them suitable for GC analysis. sigmaaldrich.comnih.gov For this compound, the hydroxyl group is already protected by a tert-butyldimethylsilyl (TBDMS) group. To render the entire molecule volatile, the remaining polar functional groups—the primary amine (-NH₂) and the carboxylic acid (-COOH)—must also be derivatized.

A common and effective derivatization agent for this purpose is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). nih.gov This reagent converts the active hydrogens on the amino and carboxyl groups into additional TBDMS groups, a process known as silylation. sigmaaldrich.comsemanticscholar.org TBDMS derivatives are favored in many applications due to their increased stability, particularly their resistance to hydrolysis, compared to smaller silyl derivatives like trimethylsilyl (B98337) (TMS) ethers. sigmaaldrich.com The derivatization reaction typically involves heating the sample with MTBSTFA in a suitable solvent, such as acetonitrile or pyridine (B92270). sigmaaldrich.comsemanticscholar.org

Once derivatized, the resulting analog, N,O-bis(tert-butyldimethylsilyl)-L-homoserine tert-butyldimethylsilyl ether, can be analyzed by GC-MS. The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. nih.gov Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). omicsonline.org The ionized molecule and its fragments are then separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.

A hallmark of TBDMS derivatives in mass spectrometry is a characteristic fragmentation pattern. researchgate.net A prominent and diagnostically significant ion is the [M-57]⁺ ion, which corresponds to the loss of a tert-butyl group (C₄H₉) from one of the silyl moieties. researchgate.netresearchgate.netresearchgate.net This fragment is often used for quantification in selected ion monitoring (SIM) mode due to its high abundance and specificity. nih.govresearchgate.net Other common fragments include the loss of a methyl group ([M-15]⁺) and the loss of a TBDMS-carboxyl group ([M-159]⁺). researchgate.net

| Parameter | Description/Value | Reference |

|---|---|---|

| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with a solvent like acetonitrile. | sigmaaldrich.com |

| Reaction Conditions | Heating at 70-100 °C for a duration ranging from 30 minutes to several hours to ensure complete derivatization. | sigmaaldrich.comresearchgate.net |

| GC Column | A nonpolar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., SLB-5ms, DB-5). | sigmaaldrich.com |

| Injection Temperature | Typically 250-280 °C. | omicsonline.org |

| Oven Temperature Program | An initial temperature of around 100 °C, followed by a ramp up to 280-300 °C to elute the higher molecular weight derivatives. sigmaaldrich.com | sigmaaldrich.com |

| Ionization Mode | Electron Impact (EI) at 70 eV is standard for creating reproducible fragmentation patterns for library matching. omicsonline.org | omicsonline.org |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) analyzers are commonly used. | omicsonline.org |

| Key Diagnostic Ions (for TBDMS Derivatives) | [M-57]⁺ (loss of tert-butyl group), [M-15]⁺ (loss of methyl group). | researchgate.netresearchgate.net |

Optical Rotation Measurements for Stereochemical Purity

Optical rotation is a fundamental property of chiral molecules and a critical analytical method for determining the stereochemical purity of compounds like this compound. libretexts.orgiitg.ac.in Chirality in this molecule arises from the stereocenter at the alpha-carbon of the homoserine backbone. The "L" designation specifies a particular three-dimensional arrangement of the substituents around this carbon. Its mirror image, D-homoserine, is its enantiomer.

The measurement is performed using a polarimeter, an instrument that passes plane-polarized light through a sample solution. libretexts.org A chiral compound will rotate this plane of light by a specific angle. The direction of rotation is designated as either dextrorotatory (+) if it is clockwise, or levorotatory (-) if it is counter-clockwise. youtube.com For a pair of enantiomers, they will rotate light by the exact same magnitude but in opposite directions. libretexts.org A 50:50 mixture of two enantiomers, known as a racemic mixture, will exhibit no net optical rotation because the rotational effects of each enantiomer cancel each other out. libretexts.org

The specific rotation, [α], is a standardized and characteristic physical constant for a pure chiral compound, defined under specific conditions of temperature, wavelength (commonly the sodium D-line at 589 nm), solvent, and concentration. youtube.comcanada.ca The formula to calculate specific rotation is:

[α] = α / (l × c)

Where:

α is the observed rotation in degrees.

l is the path length of the polarimeter cell in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL). youtube.com

For this compound, measuring the optical rotation serves as a crucial quality control step. It verifies that the stereocenter has been preserved in its L-configuration throughout the synthesis and purification processes and that no significant racemization (conversion to the D-enantiomer) has occurred. The measured specific rotation of a synthesized batch can be compared to a reference value for the pure L-enantiomer. A value that is significantly lower than the reference standard, or close to zero, would indicate the presence of the D-enantiomer, thereby quantifying the enantiomeric purity or enantiomeric excess (e.e.) of the sample. libretexts.org

| Factor | Significance | Reference |

|---|---|---|

| Purity of Compound | The presence of impurities, especially the other enantiomer, will directly affect the observed rotation. | libretexts.org |

| Solvent | The specific rotation of a compound can vary significantly with the solvent used due to solute-solvent interactions. It must always be specified. | canada.ca |

| Temperature | Optical rotation is temperature-dependent, and measurements are typically made at a standardized temperature, such as 20 °C or 25 °C. | canada.ca |

| Wavelength of Light | The magnitude of rotation is dependent on the wavelength of light. The sodium D-line (589 nm) is the most common standard. | canada.ca |

| Concentration | While specific rotation is intended to be concentration-independent, at high concentrations, intermolecular interactions can cause deviations. The concentration used should be reported. | canada.ca |

Mechanistic and Theoretical Considerations

Reaction Mechanism Studies of Silylation and Desilylation

The introduction and removal of the TBDMS protecting group are fundamental operations whose mechanisms have been a subject of detailed study.

Silylation Mechanism

The protection of the primary hydroxyl group of L-homoserine as a tert-butyldimethylsilyl ether is typically achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction of TBDMS-Cl with alcohols alone is often slow and inefficient. organic-chemistry.org A seminal method developed by E. J. Corey involves the use of imidazole (B134444) as a base and catalyst in a solvent like N,N-dimethylformamide (DMF). organic-chemistry.orgwikipedia.org

The mechanism, as originally proposed by Corey, involves the in situ formation of a highly reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole. This intermediate is then attacked by the alcohol (L-homoserine's hydroxyl group) in an SN2-like reaction at the silicon center. organic-chemistry.orgkhanacademy.org The silicon atom, being a third-row element, has longer bonds and is less sterically hindered than an analogous tertiary carbon, allowing the nucleophilic attack to proceed. libretexts.org The imidazole is regenerated and also acts as a base to neutralize the hydrochloric acid byproduct.

More recent mechanistic analyses, including kinetic and computational studies, suggest that while the silylimidazole intermediate can be formed, the reaction may also be directly catalyzed by the Lewis basic solvent, DMF. organic-chemistry.orgacs.org In this pathway, DMF activates the Si-Cl bond, making the silicon atom more electrophilic and susceptible to nucleophilic attack by the alcohol. For a polyfunctional molecule like L-homoserine, the reaction conditions are chosen to favor the selective silylation of the primary alcohol over the less reactive secondary amine and carboxylic acid groups.

Desilylation Mechanism

The cleavage of the TBDMS ether to regenerate the alcohol is most commonly achieved using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF). organic-chemistry.org The efficacy of this method is driven by the exceptionally high strength of the silicon-fluorine (Si-F) bond, which has a bond energy of approximately 582 kJ/mol.

The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom. organic-chemistry.org This attack is facilitated by the ability of silicon to expand its octet and form a hypervalent, pentacoordinate intermediate. libretexts.org This trigonal bipyramidal intermediate subsequently collapses, breaking the weaker silicon-oxygen (Si-O) bond and forming the strong Si-F bond, which is the thermodynamic driving force for the reaction. organic-chemistry.org

Acid-catalyzed hydrolysis is also a viable method for deprotection. The reaction is initiated by protonation of the ether oxygen, making it a better leaving group. Subsequent attack by water and loss of the silyl (B83357) group regenerates the alcohol. The stability of TBDMS ethers to acidic conditions is significantly greater than that of less bulky silyl ethers like trimethylsilyl (B98337) (TMS) ether, allowing for selective deprotection strategies. wikipedia.orgmasterorganicchemistry.com

The selective removal of TBDMS ethers in the presence of other functional groups or different silyl ethers is a cornerstone of modern organic synthesis. A variety of reagents have been developed to achieve this chemoselectivity.

| Reagent/Conditions | Selectivity and Notes | Reference |

|---|---|---|

| TBAF in THF | Standard, highly effective method for most silyl ethers. The high Si-F bond strength is the driving force. | organic-chemistry.org |

| HF-Pyridine or aq. HF | Effective for cleaving TBDMS ethers; can sometimes be selective in the presence of more robust silyl groups like TBDPS. | researchgate.net |

| Acetic Acid/Water/THF | Mild acidic conditions that can selectively cleave TBDMS ethers while leaving more acid-stable groups intact. Slower than fluoride-based methods. | wikipedia.org |

| Boron Trichloride (BCl3) | Can regioselectively cleave TBDMS ethers from primary alcohols in the presence of those at secondary positions. | |

| Oxone in Aqueous Methanol (B129727) | Provides for the chemoselective cleavage of primary TBDMS ethers in the presence of secondary and tertiary TBDMS ethers. | organic-chemistry.org |

| Chlorotrimethylsilane/KF·2H₂O | An efficient and operationally simple method for the desilylation of O-TBDMS ethers. | organic-chemistry.org |

Computational Chemistry Approaches to Reactivity and Selectivity

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for elucidating the mechanistic details and predicting the reactivity and selectivity of chemical reactions. While specific computational studies on O-(tert-Butyldimethylsilyl)-L-homoserine are not extensively reported, general principles derived from theoretical analyses of silylation and silyl ethers are directly applicable.

Reactivity in Silylation

DFT calculations on the Lewis base-catalyzed silylation of alcohols have provided significant insights. acs.org Studies have quantified the dramatic acceleration of silylation reactions in Lewis basic solvents like DMF compared to non-coordinating solvents like dichloromethane. acs.org These models support a mechanism where the solvent or an added catalyst like 4-(dimethylamino)pyridine (DMAP) activates the silyl chloride, lowering the activation energy for the subsequent nucleophilic attack by the alcohol.

Computational models also confirm the steric sensitivity of the silylation reaction. The calculated reaction rates for primary, secondary, and tertiary alcohols show a significant decrease with increasing steric hindrance, which aligns with experimental observations. acs.org For L-homoserine, these models explain the high regioselectivity for the sterically accessible primary hydroxyl group over the more hindered amine and carboxyl functionalities under controlled conditions.

Properties of the Silyl Ether

Ab initio and DFT studies have been employed to understand the fundamental electronic nature of the silicon-oxygen bond in silyl ethers. acs.org These studies investigate bond lengths, angles, and electron density distribution. The Si-O bond is polarized, and the oxygen atom retains significant basicity, though it is lower than in a typical dialkyl ether due to potential (p-d)π bonding or other electronic effects involving silicon's d-orbitals. This residual basicity is relevant for acid-catalyzed deprotection mechanisms. Computational models also highlight how the bulky tert-butyl and methyl groups on the silicon atom sterically shield the Si-O bond, contributing to its kinetic stability against hydrolysis compared to less hindered silyl ethers. nih.gov

| Computational Finding | Implication for this compound | Reference |

|---|---|---|

| Lewis basic solvents (e.g., DMF) significantly lower the activation energy for silylation. | Explains the efficiency of the Corey protocol and provides a rationale for solvent choice in the synthesis. | acs.org |

| Silylation rates decrease significantly from primary to secondary to tertiary alcohols. | Underpins the regioselective protection of the primary hydroxyl group of L-homoserine. | acs.org |

| The Si-O bond is sterically shielded by the bulky substituents on the silicon atom. | Accounts for the enhanced stability of the TBDMS ether to hydrolysis and many reaction conditions compared to TMS ethers. | nih.gov |

| Fluoride attack on silicon leads to a stable, pentacoordinate intermediate. | Provides a theoretical basis for the highly favorable and common fluoride-mediated deprotection mechanism. | libretexts.org |

Stereochemical Models and Explanations for Diastereoselectivity

The presence of a chiral center in L-homoserine means that the introduction of the bulky O-TBDMS group has significant stereochemical implications for subsequent reactions. The diastereoselectivity of reactions at a carbon adjacent to the existing stereocenter can often be predicted using established stereochemical models, most notably the Felkin-Anh model. youtube.comuvic.ca

The Felkin-Anh Model

The Felkin-Anh model is used to predict the stereochemistry of nucleophilic additions to chiral aldehydes and ketones. uvic.camsu.edu The model is based on a conformational analysis of the reactant, assuming a reactant-like transition state. It posits that the most stable reactive conformation places the largest substituent on the α-carbon perpendicular to the carbonyl group to minimize torsional strain. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°) from the face opposite the largest group, thus avoiding steric hindrance from both the large and medium-sized groups. youtube.comuvic.ca

For a derivative of this compound, where the amine is protected and the carboxylic acid is converted to a ketone, the α-carbon stereocenter would have three substituents:

The amino group (or a protected derivative).

A hydrogen atom.

The -CH₂-O-TBDMS group.

Due to its significant steric bulk, the -CH₂-O-TBDMS group would unequivocally be considered the "large" (L) substituent. The protected amino group would be the "medium" (M) substituent, and hydrogen the "small" (S) substituent.

According to the Felkin-Anh model, the preferred conformation for nucleophilic attack would place the bulky -CH₂-O-TBDMS group anti-periplanar to the incoming nucleophile. This arrangement directs the nucleophile to the less hindered face of the carbonyl, leading to a predictable diastereomeric product.

Polar Felkin-Anh Model

A modification to the model is required when an electronegative atom is present on one of the α-substituents. In such cases, stereoelectronic effects can override purely steric considerations. youtube.commsu.edu The electronegative atom (in this case, the oxygen of the silyl ether) prefers to be oriented anti-periplanar to the carbonyl group to minimize dipole-dipole interactions or due to favorable orbital overlap between the C-O σ* anti-bonding orbital and the carbonyl π* orbital. youtube.com For the -CH₂-O-TBDMS group, its sheer size likely ensures it dominates the stereodirecting effect, but the influence of the polar oxygen atom must also be considered, especially with smaller nucleophiles or under chelating conditions. msu.edunih.gov

In non-chelation controlled reactions, the bulky silyl ether group acts as a powerful stereodirecting element, enforcing a conformation that leads to high diastereoselectivity in reactions at adjacent centers, making this compound a valuable chiral building block. nih.gov

Future Directions in O Tert Butyldimethylsilyl L Homoserine Research

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing O-(tert-butyldimethylsilyl)-L-homoserine and related protected amino acids is intrinsically linked to the principles of green chemistry. Current synthetic methods often rely on traditional protecting group strategies that can involve hazardous reagents and generate significant waste. nih.govresearchgate.net Future research will prioritize the development of more environmentally benign and atom-economical synthetic pathways.

A primary focus will be the use of greener solvents to replace commonly used but environmentally problematic ones like dimethylformamide (DMF). nih.gov Research into alternatives such as water-based systems or bio-derived solvents like ethanol (B145695) has shown promise in reducing the environmental impact of peptide synthesis. nih.gov Furthermore, the development of catalytic methods for both the protection and deprotection steps will be crucial. For instance, employing catalytic amounts of non-toxic metals or organocatalysts for the silylation of the homoserine side-chain could replace stoichiometric reagents, thereby minimizing waste. nih.gov The use of catalysts like iodine or inexpensive sodium hydroxide (B78521) for the dehydrogenative coupling of alcohols and hydrosilanes represents a move towards milder and more sustainable silyl (B83357) ether formation. nih.gov

Another significant avenue of research lies in the realm of biocatalysis and chemoenzymatic synthesis. rsc.org Enzymes offer unparalleled selectivity and can operate under mild, aqueous conditions, making them ideal for sustainable chemical manufacturing. rsc.orgscientific.net Future investigations may explore enzymes capable of selectively silylating the hydroxyl group of L-homoserine or, conversely, enzymes that can deprotect the silyl ether under specific conditions, leaving other protecting groups intact. The use of biocatalytic routes can reduce the number of synthetic steps and the need for harsh chemicals, which is particularly advantageous for producing enantiomerically pure non-canonical amino acids. wikipedia.orgtheanalyticalscientist.com

Exploration of Expanded Synthetic Utility

As a chiral building block, this compound holds considerable potential for the synthesis of complex natural products and novel peptide-based therapeutics. scientific.netnih.gov The homoserine lactone motif, which can be derived from homoserine, is a key structural element in various signaling molecules and has been used to create functional polymers. mdpi.com The TBDMS-protected version of L-homoserine provides a stable intermediate that allows for the elaboration of the amino and carboxyl termini before cyclization or further functionalization.

Future research will likely see the expanded use of this building block in the synthesis of non-ribosomal peptides and other bioactive molecules. nih.gov The incorporation of non-proteinogenic amino acids like homoserine can enhance the stability, potency, and bioavailability of peptide drugs. nih.gov The TBDMS group is a robust protecting group, stable to a range of reaction conditions, which makes it suitable for multi-step syntheses of complex targets. gelest.com Researchers will continue to explore its compatibility with other protecting groups to design intricate synthetic strategies for novel compounds.

Furthermore, the ability to selectively deprotect the silyl ether opens up possibilities for site-specific modification. After incorporation into a peptide chain, the hydroxyl group can be unmasked and functionalized with other moieties, such as fluorescent labels, cross-linking agents, or polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic properties. This strategic functionalization is a key area of interest in drug discovery and chemical biology.

Integration into Automated Synthesis Platforms

The increasing complexity of synthetic peptides and the need for high-throughput screening of peptide libraries necessitate the integration of specialized building blocks like this compound into automated synthesis platforms. formulationbio.comfrontiersin.org Automated solid-phase peptide synthesis (SPPS) is a well-established technique that allows for the rapid assembly of peptide chains. beilstein-journals.orgaurorabiomed.com The future will see a greater demand for the incorporation of unnatural amino acids into these automated processes. formulationbio.comaurorabiomed.com

A key challenge in this area is ensuring the compatibility of the protected amino acid with the reagents and conditions used in automated synthesizers. The tert-butyldimethylsilyl group is generally stable to the basic conditions used for Fmoc-group removal in the most common SPPS strategy. beilstein-journals.orgnumberanalytics.com However, its cleavage typically requires fluoride (B91410) ions or strong acids, which must be orthogonal to the cleavage of the peptide from the resin and the removal of other side-chain protecting groups. wikipedia.org Future research will focus on optimizing the protecting group schemes and cleavage protocols to seamlessly integrate silyl-protected amino acids into automated workflows.

Moreover, the rise of flow chemistry presents another exciting frontier. chemistryviews.orgflowchemistry.com Flow-based peptide synthesis offers advantages in terms of speed, efficiency, and safety. nih.govflowchemistry.com Developing protocols for the use of this compound in continuous flow reactors could significantly accelerate the synthesis of peptides containing this modification. rsc.orgchemistryviews.org This would involve optimizing reaction times, temperatures, and reagent concentrations for the coupling and deprotection steps in a flow-based system.

Advanced Analytical Characterization Techniques

As with any synthetic compound, rigorous characterization is essential to confirm its identity, purity, and stereochemical integrity. The future of analyzing this compound and its derivatives will rely on the application of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be a cornerstone for structural elucidation. Recent advances in NMR, including higher field strengths and novel pulse sequences, will provide more detailed structural information. A particularly promising development is the emergence of NMR techniques for the direct detection of molecular chirality, which could simplify the determination of enantiomeric purity without the need for chiral derivatizing or solvating agents. theanalyticalscientist.comhelmholtz.de For complex molecules containing this building block, multidimensional NMR techniques will be indispensable.

Mass spectrometry (MS) is another critical tool for characterization, providing precise molecular weight information and fragmentation data that can confirm the amino acid sequence of peptides. numberanalytics.commsvision.com High-resolution mass spectrometry techniques, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), will be employed to accurately determine the mass of the protected amino acid and any peptides derived from it. Tandem mass spectrometry (MS/MS) will be used to sequence peptides and pinpoint the location of modifications. msvision.comnih.gov

Q & A

Basic Research Questions

Q. What is the recommended synthetic route for O-(tert-Butyldimethylsilyl)-L-homoserine in laboratory settings?

- Methodology : The synthesis typically involves silylation of L-homoserine using tert-butyldimethylsilyl chloride (TBDMS-Cl) under anhydrous conditions. A base like imidazole or pyridine is used to deprotonate the hydroxyl group, enabling nucleophilic attack on the silyl reagent. Solvents such as DMF or dichloromethane are preferred for optimal reactivity. Reaction progress is monitored via TLC or LC-MS. This approach aligns with protocols for analogous TBDMS-protected nucleosides (e.g., RNA synthesis in ).

- Key Considerations : Ensure moisture-free conditions to prevent hydrolysis of the silyl group. Purification via silica gel chromatography or recrystallization is recommended .

Q. Which analytical techniques are most effective for characterizing this compound?

- Techniques :

- NMR Spectroscopy : H and C NMR confirm the presence of the TBDMS group (e.g., δ ~0.1–0.3 ppm for Si-CH protons) and the homoserine backbone ().

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or LC-MS/MS validates molecular weight (e.g., [M+H] peaks matching calculated values). GC-MS with derivatization (e.g., trimethylsilylation) can detect trace impurities ().

- Polarimetry : Verify optical purity due to the chiral center in L-homoserine .

Q. What stability and storage conditions are critical for this compound?

- Stability : The compound is sensitive to moisture and acidic/basic conditions, which can hydrolyze the silyl ether. Decomposition products may include L-homoserine and tert-butyldimethylsilanol ( ).

- Storage : Store at –20°C under inert gas (argon or nitrogen) in airtight containers. Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can metabolic engineering strategies be adapted to produce L-homoserine derivatives like O-TBDMS-L-homoserine?

- Approach : Optimize L-homoserine biosynthesis in microbial systems (e.g., E. coli) by overexpressing thrA (homoserine dehydrogenase), deleting competing pathways (metA , thrB ), and enhancing carbon flux via glyoxylate shunt activation ( ). Post-fermentation, purify L-homoserine and perform in vitro silylation.

- Challenges : Balancing redox cofactors (NADH/NAD) and minimizing byproduct formation (e.g., threonine) require iterative CRISPRi-based metabolic tuning .

Q. What side reactions occur during TBDMS protection of L-homoserine, and how can they be mitigated?

- Common Issues :

- Over-silylation : Multiple hydroxyl groups (e.g., carboxylic acid) may react. Use stoichiometric control and selective protecting groups (e.g., Boc for amine).

- Hydrolysis : Moisture leads to premature cleavage. Employ molecular sieves and dry solvents.

- Solutions : Monitor reaction progress with LC-MS. Use orthogonal protection (e.g., tert-butyl esters for carboxylic acids) to enhance selectivity .

Q. How does the TBDMS group influence L-homoserine’s reactivity in solid-phase peptide synthesis (SPPS)?

- Impact : The TBDMS group protects the hydroxyl moiety, preventing undesired side reactions (e.g., oxidation or crosslinking) during peptide elongation. Its steric bulk may slow coupling efficiency, requiring optimized activation (e.g., HATU/DIPEA).

- Deprotection : Use fluoride-based reagents (e.g., TBAF) under mild conditions to retain peptide integrity (analogous to Boc-D-Hse(Bzl)-OH in ).

Data Contradiction and Optimization

Q. How to resolve discrepancies in reported yields of O-TBDMS-L-homoserine across studies?

- Analysis : Variations may arise from reaction conditions (solvent polarity, temperature) or purification methods. For example, yields drop if residual water is present during silylation.

- Optimization : Conduct design of experiments (DoE) to test factors like reagent ratios, solvent systems, and reaction time. Compare with NMR-validated reference data ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.